(4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and an oxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the oxazolone ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce compounds with altered functional groups. Substitution reactions can introduce new substituents, leading to a variety of derivatives with different properties.
Scientific Research Applications
(4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(4-Chlorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one: Similar structure with a chlorine atom instead of fluorine.
(4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one: Similar structure with a bromine atom instead of fluorine.
(4Z)-4-[(4-Methylphenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4Z)-4-[(4-Fluorophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents, offering unique advantages in various applications.
Properties
Molecular Formula |
C14H8FNO3 |
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Molecular Weight |
257.22 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-3-9(4-6-10)8-11-14(17)19-13(16-11)12-2-1-7-18-12/h1-8H/b11-8- |
InChI Key |
RURQPRQMOCKSIO-FLIBITNWSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2 |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Origin of Product |
United States |
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